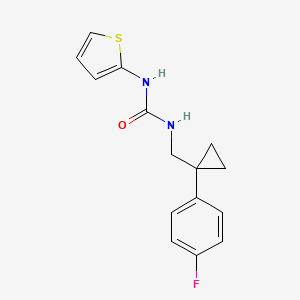

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea

Description

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea is a urea-based small molecule characterized by a cyclopropane ring fused to a 4-fluorophenyl group, a methylene linker, and a thiophen-2-yl substituent. The urea moiety serves as a hydrogen-bond donor/acceptor, a feature critical for interactions with biological targets. The cyclopropane introduces rigidity, which may reduce conformational entropy and improve target engagement .

Properties

IUPAC Name |

1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2OS/c16-12-5-3-11(4-6-12)15(7-8-15)10-17-14(19)18-13-2-1-9-20-13/h1-6,9H,7-8,10H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLESGOPCDBRMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NC2=CC=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

Coupling with Thiophen-2-yl Urea: The final step involves coupling the cyclopropyl intermediate with thiophen-2-yl urea under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 304.4 g/mol. The synthesis typically involves the following steps:

- Formation of Intermediate : The reaction of 4-fluorobenzyl chloride with cyclopropylmethylamine produces 1-(4-fluorophenyl)cyclopropylmethylamine.

- Final Product Formation : This intermediate is then reacted with thiophen-2-ylmethyl isocyanate to yield the final product.

Antimicrobial Properties

Research indicates that 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some tested strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Escherichia coli | 40 µM |

| Pseudomonas aeruginosa | 30 µM |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro and in vivo studies have demonstrated its efficacy against various cancer cell lines. The mechanism of action appears to involve the modulation of specific molecular targets associated with cancer cell proliferation and survival .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Antimicrobial Studies : A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

- Anticancer Research : Investigations into its anticancer properties have shown promising results in inhibiting tumor growth in specific cancer models, suggesting further exploration into its therapeutic potential .

Mechanism of Action

The mechanism of action of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can provide rigidity to the molecule, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Thiophen-2-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea (BJ50615)

- Structure : Replaces the 4-fluorophenyl group with a second thiophen-2-yl ring.

- Molecular Weight : 278.39 g/mol (lower than the target compound due to the absence of fluorine).

- The cyclopropane retains rigidity but lacks fluorine’s electronic effects.

- Synthesis: Not detailed in evidence, but similar urea-forming reactions (e.g., isocyanate intermediates) are likely .

1-(4-Fluorophenyl)-3-methyl-3-[(thiophen-2-yl)methyl]urea (Z603-7041)

- Structure : Omits the cyclopropane, substituting a branched methyl group on the urea nitrogen.

- Key Features : Increased lipophilicity due to the methyl group (predicted logP ~2.8 vs. ~2.5 for the target compound). The absence of cyclopropane may reduce steric hindrance, favoring flexible binding modes.

- Biological Implications : Methyl branching could alter metabolic stability compared to cyclopropane-containing analogs .

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)

- Structure : Incorporates a chloro-trifluoromethylphenyl group and a pyridine-thioether moiety.

- Key Features : Strong electron-withdrawing groups (Cl, CF₃) enhance stability and may improve target selectivity. The thioether linker offers metabolic resistance compared to thiophene.

- Synthetic Complexity : Multi-step synthesis involving thioether formation and urea coupling .

Chalcone Derivatives with 4-Fluorophenyl Moieties

- Examples : (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one ().

- Key Features: Dihedral angles between aryl rings (7.14°–56.26°) suggest conformational flexibility.

- Relevance : Highlights the fluorophenyl group’s role in modulating molecular planarity and binding .

Comparative Data Table

*Calculated based on molecular formula.

Key Research Findings

Electronic Effects : Fluorine in the target compound and Z603-7041 enhances dipole interactions, whereas chloro and trifluoromethyl groups in 7n provide stronger electron withdrawal .

Synthetic Accessibility : demonstrates that urea derivatives can be synthesized efficiently (72% yield) via isocyanate intermediates, a method applicable to the target compound .

Thiophene vs. Thioether : Thiophene’s π-stacking capability may favor target engagement in enzymes/receptors, while thioethers (as in 7n) resist oxidative metabolism .

Biological Activity

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group, a fluorophenyl group, and a thiophenyl moiety. Its potential biological activities have attracted research interest, particularly in the fields of medicinal chemistry and pharmacology.

The compound possesses the following chemical identifiers:

- IUPAC Name : 1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(thiophen-2-yl)methyl]urea

- Molecular Formula : C16H17FN2OS

- Molecular Weight : 304.38 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural characteristics allow it to modulate the activity of these targets, leading to various biological effects. The precise pathways and molecular interactions are still under investigation, but initial studies suggest potential roles in antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been evaluated against various bacterial strains and fungi, showing promising results. For instance, compounds with similar structural features have demonstrated significant inhibitory effects on pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | E. coli |

| Similar derivatives | 12.5 - 25 | S. aureus |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro assays have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. A notable study reported that derivatives similar to this compound exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating moderate to high potency .

Study on Antifungal Activity

In a comparative study, the antifungal efficacy of this compound was assessed alongside established antifungals like ketoconazole. The compound exhibited MIC values comparable to those of traditional treatments, suggesting its potential as an alternative antifungal agent.

Research on Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the thiophene ring significantly influenced the biological activity of related compounds. The presence of electron-withdrawing groups, such as fluorine in the phenyl ring, was found to enhance antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.